

# Application Notes: **MHI-148** for Near-Infrared Fluorescence Imaging

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## Compound of Interest

Compound Name: *MHI-148*

Cat. No.: *B15555406*

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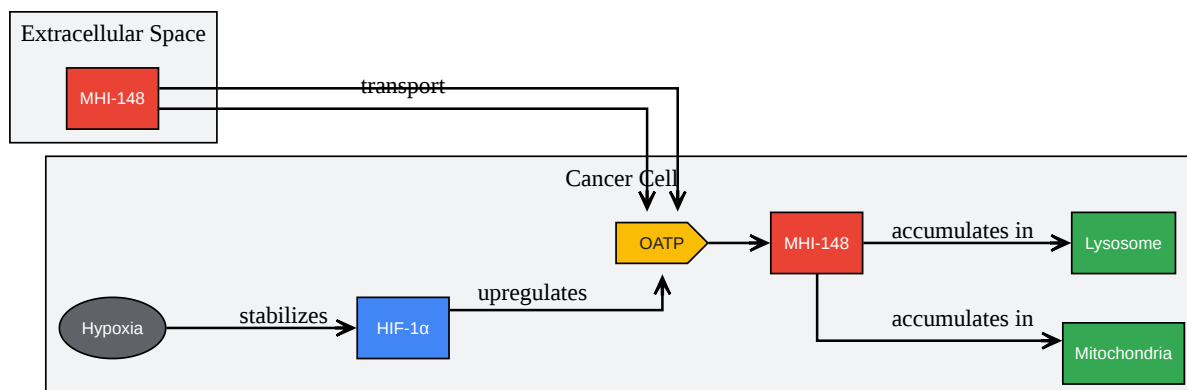
## Introduction

**MHI-148** is a heptamethine cyanine dye that serves as a potent near-infrared (NIR) fluorescent probe for noninvasive in vivo and in vitro imaging.[1][2] A key feature of **MHI-148** is its ability to preferentially accumulate in and be retained by cancer cells, while showing minimal uptake in normal cells.[1][3] This tumor-targeting characteristic is not dependent on conjugation to specific ligands, making it a versatile tool for a broad range of cancer types.[1][4] **MHI-148** concentrates in the mitochondria and lysosomes of cancer cells, and its uptake is mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.[1][3][5] This selective accumulation allows for a high signal-to-background ratio, facilitating sensitive detection of tumors and metastases.[1][4]

## Mechanism of Action: Tumor-Specific Uptake

The preferential accumulation of **MHI-148** in tumor cells is attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the cancer cell surface.[1][5] The expression of OATPs can be influenced by the hypoxic tumor microenvironment, involving the HIF-1 $\alpha$  signaling axis.[5][6] Once inside the cancer cell, **MHI-148** localizes to the mitochondria and lysosomes.[1][5] In contrast, normal cells exhibit low or no expression of OATPs, leading to minimal uptake and retention of the dye.[5]





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**Caption: MHI-148** cancer cell uptake pathway.

## Applications

- In Vitro Cancer Cell Imaging: Staining of cultured cancer cells for fluorescence microscopy to study dye uptake and subcellular localization.[5]
- In Vivo Tumor Imaging: Non-invasive imaging of tumor xenografts and spontaneous tumors in animal models.[1][3][7]
- Metastasis Detection: Identification of metastatic lesions with high sensitivity.[1]
- Drug Delivery Vehicle: **MHI-148** can be conjugated with anticancer drugs, like Paclitaxel, to enhance drug delivery to tumor cells.[5]

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **MHI-148** in near-infrared fluorescence imaging, compiled from various studies.

Table 1: In Vitro Experimental Parameters



Parameter	Value	Cell Lines	Source
Staining Concentration	10 $\mu$ M	HT-29 (colon), NIH3T3 (fibroblast)	<a href="#">[5]</a>
Incubation Time	1 hour	HT-29, NIH3T3	<a href="#">[5]</a>
Cytotoxicity (IC50)	> 1.5 $\mu$ M (after 3 days)	HT-29	<a href="#">[5]</a>

Table 2: In Vivo Experimental Parameters

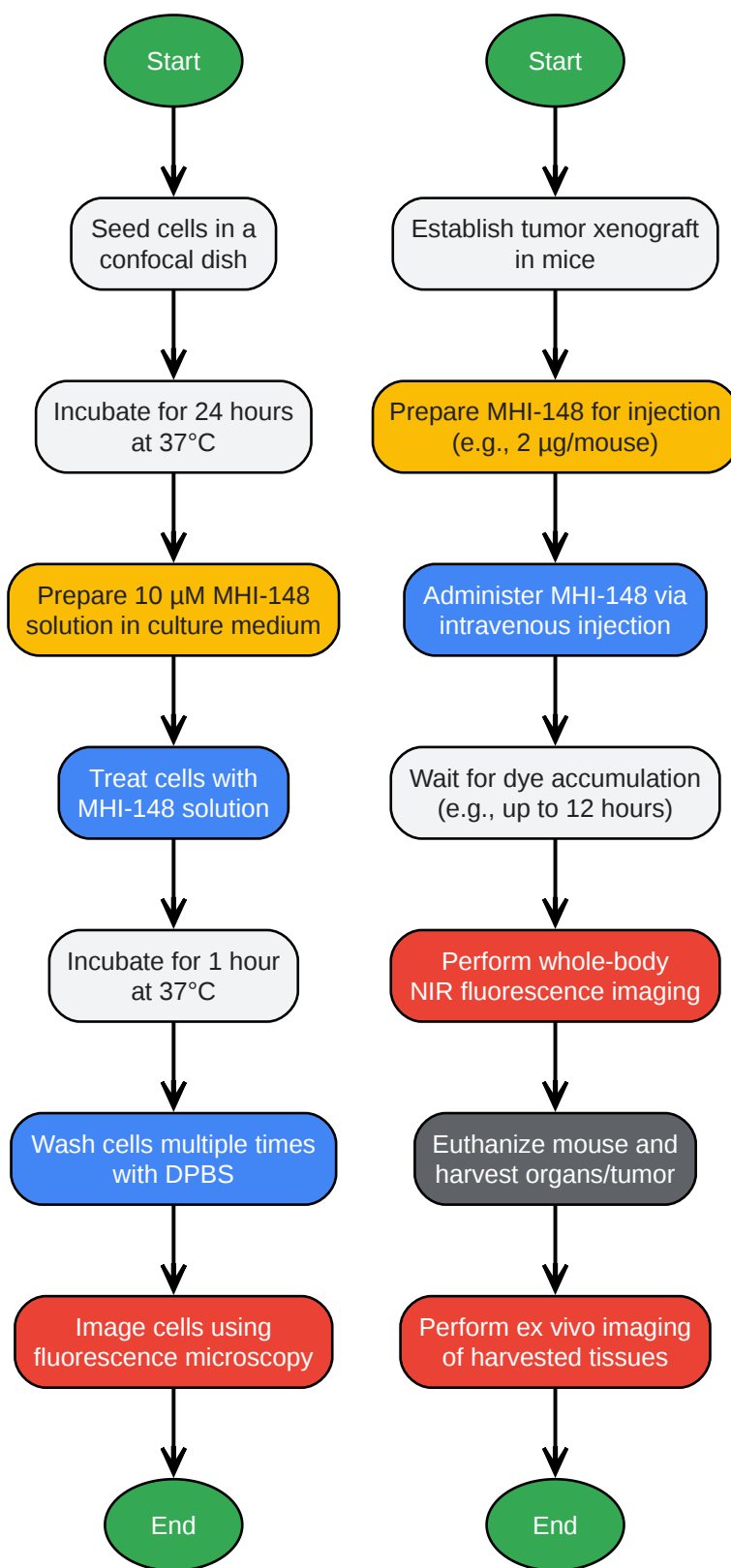
Parameter	Value	Animal Model	Source
Administration Route	Intravenous	BALB/c nude mice with HT-29 xenografts	<a href="#">[5]</a>
Dosage	2 $\mu$ g/mouse	BALB/c nude mice with HT-29 xenografts	<a href="#">[5]</a>
Peak Tumor Accumulation	12 hours post-injection	BALB/c nude mice with HT-29 xenografts	<a href="#">[5]</a>
Imaging System	IVIS Lumina XR Image System	Dogs with spontaneous tumors	<a href="#">[6]</a>
Excitation/Emission	750-800 nm / 820-860 nm	Dogs with spontaneous tumors	<a href="#">[6]</a>

## Protocols

### Protocol 1: In Vitro Staining of Cancer Cells with MHI-148

This protocol details the procedure for staining cultured cancer cells with **MHI-148** for fluorescence microscopy.





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## References

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